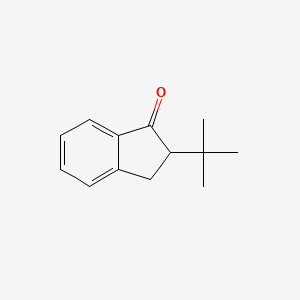

2-tert-butyl-1-indanone

Description

Properties

CAS No. |

38206-36-9 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-tert-butyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C13H16O/c1-13(2,3)11-8-9-6-4-5-7-10(9)12(11)14/h4-7,11H,8H2,1-3H3 |

InChI Key |

VASMGYPAFMJRNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of indan with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid, nitrating agents like nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-tert-butyl-1-indanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various indanone derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-indanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Structural Analogs of Substituted Indanones

The following table compares 2-tert-butyl-1-indanone with structurally related indanone derivatives:

Key Observations:

- In contrast, 5,7-di-tert-butyl-3,3-dimethyl-1-indanone has multiple substituents that may stabilize the molecule through hyperconjugation or steric shielding .

- Functional Group Diversity: Indapyrophenidone, while sharing a bicyclic backbone, incorporates a pyrrolidinyl-phenethyl group, conferring psychoactive properties distinct from the inert tert-butyl-substituted indanones .

Physicochemical Properties

Though direct data on this compound are absent in the evidence, comparisons can be inferred:

- Solubility : Tert-butyl groups generally decrease water solubility due to hydrophobicity. This contrasts with polar derivatives like indapyrophenidone, which may exhibit higher solubility in organic solvents .

- Stability : Bulky substituents (e.g., tert-butyl) enhance thermal stability by hindering molecular vibrations and oxidative degradation. This is critical for industrial applications, as seen in similar functional materials .

Analytical Differentiation

Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential to distinguish this compound from analogs. For example:

- HRMS: Differentiates compounds based on exact molecular mass (e.g., this compound: ~188.12 g/mol vs. 5,7-di-tert-butyl-3,3-dimethyl-1-indanone: ~272.21 g/mol).

- NMR: Substituent positions alter chemical shifts; the tert-butyl group in this compound would produce distinct ¹³C NMR signals compared to analogs with substitutions at C5/C7 .

Q & A

Q. What methods are recommended for resolving contradictory data in this compound’s reported biological activities (e.g., anti-cancer vs. cytotoxic effects)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.